N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
“N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a tosylpiperidine moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:
Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the tosylpiperidine intermediate with the ethoxyphenyl derivative in the presence of an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the acetamide functional group, potentially converting it to an amine.
Substitution: The tosyl group can be substituted under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific biological targets. Generally, compounds of this nature may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Cellular Pathways: Affecting various cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Uniqueness
“N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is unique due to the presence of the ethoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-28-20-11-9-18(10-12-20)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-7-17(2)8-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXPVZKKIOZNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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